N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
The compound N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide features a benzimidazole core linked to a cyclohexylmethyl-piperidine scaffold modified with a methylsulfonyl group. This analysis compares its structural and functional attributes with related compounds, focusing on synthesis, substituent effects, and biological relevance.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-29(27,28)25-12-10-17(11-13-25)21(26)22-14-15-6-8-16(9-7-15)20-23-18-4-2-3-5-19(18)24-20/h2-5,15-17H,6-14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWPACDCMAIZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzoimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclohexyl Group Introduction: The benzoimidazole derivative is then alkylated with a cyclohexylmethyl halide in the presence of a base such as potassium carbonate.
Piperidine Ring Formation: The intermediate is reacted with 1-(methylsulfonyl)piperidine-4-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening for catalyst and solvent selection.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyclohexyl group or the piperidine ring, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the benzoimidazole moiety.
Reduction: Reduced forms of the cyclohexyl group or piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Opioid Receptor Modulation
Research has indicated that derivatives of piperidine, including compounds similar to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, exhibit selective agonistic activity on delta-opioid receptors. This suggests potential applications in treating anxiety and depression due to their anxiolytic and antidepressant-like effects observed in animal models .
NLRP3 Inhibition
The compound's structural features may allow it to act as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. This inhibition is crucial for reducing inflammation and pyroptosis, making it a candidate for developing treatments for inflammatory diseases. Preliminary studies have shown that certain derivatives can significantly inhibit IL-1β release in stimulated human macrophages, indicating their potential as anti-inflammatory agents .
CYP3A4 Inhibition
Another promising application lies in its ability to inhibit CYP3A4, an important enzyme in drug metabolism. This property can enhance the pharmacokinetics of co-administered therapeutic agents, potentially improving their efficacy and safety profiles in clinical settings .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide: shares structural similarities with other benzoimidazole derivatives and piperidine-containing compounds.
Uniqueness:
- The combination of a benzoimidazole moiety with a cyclohexyl group and a piperidine ring is unique, providing distinct chemical and biological properties.
- Compared to other benzoimidazole derivatives, this compound may exhibit enhanced stability and specificity due to the presence of the cyclohexyl and piperidine groups.
Comparison with Similar Compounds
Core Structural Motifs
The target compound shares a benzimidazole-piperidine backbone with several analogs but differs in substituent chemistry:
- Cyclohexylmethyl group : Attached to the benzimidazole, this moiety enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., phenyl in 's compound 43) .
- Methylsulfonyl group : A strong electron-withdrawing group on the piperidine nitrogen, contrasting with carboxamide or halogen substituents in analogs (e.g., 4-chlorophenyl in compound 43) .
Pharmacological and Physicochemical Properties
Substituent Effects
- Lipophilicity : The cyclohexylmethyl group in the target compound likely increases membrane permeability compared to phenyl or pyridyl substituents.
- Electron-withdrawing effects : The methylsulfonyl group may enhance metabolic stability compared to halogenated analogs .
Key Differentiators and Implications
Sulfonamide vs. Sulfonyl : Unlike sulfonamide-containing analogs (), the methylsulfonyl group in the target lacks hydrogen-bonding capacity, which could reduce off-target interactions .
Synthetic Complexity : The cyclohexylmethyl linkage may require multi-step synthesis compared to direct aryl coupling (e.g., SNAr in ) .
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its role as a novel NLRP3 inhibitor. This article provides an overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A benzo[d]imidazole moiety linked to a cyclohexyl group.
- Functional Groups : A piperidine ring with a methylsulfonyl group and a carboxamide functional group.
The molecular formula is with a molecular weight of approximately 396.53 g/mol.
Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The mechanism involves:
- Binding Affinity : The compound demonstrates a high binding affinity to the NLRP3 protein, preventing its activation.
- Inhibition of IL-1β Release : It effectively reduces the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, in LPS/ATP-stimulated macrophages.
Biological Activity Data
The following table summarizes key biological activity data from various studies:
Case Study 1: Inhibition of Pyroptosis
In an experimental setup involving human macrophages stimulated with LPS and ATP, the compound was shown to inhibit pyroptosis by approximately 24.9% at a concentration of 10 µM . This effect was concentration-dependent, with increased inhibition observed at higher concentrations (up to 29.1% at 50 µM ) .
Case Study 2: IL-1β Release Reduction
The compound significantly reduced IL-1β release in treated macrophages, achieving an inhibition rate of 19.4% at 10 µM . This indicates its potential therapeutic application in conditions characterized by excessive inflammation .
Q & A
Basic: What are the standard synthetic protocols for preparing N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclohexane Ring Functionalization : Introduce the benzimidazole moiety via condensation of 1,2-diaminobenzene with a cyclohexanone derivative under acidic conditions (e.g., HCl or HBr in ethanol) .
Piperidine Sulfonylation : React piperidine-4-carboxamide with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Coupling Reaction : Use reductive amination or nucleophilic substitution to link the cyclohexyl-benzimidazole intermediate to the sulfonylated piperidine. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical .
Advanced: How can reaction yields be optimized during the coupling of the benzimidazole-cyclohexyl and piperidine-sulfonyl moieties?
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for reductive amination or copper(I) iodide for Ullmann-type couplings .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while elevated temperatures (80–100°C) accelerate reaction rates .
- Stoichiometric Adjustments : Use a 1.2–1.5 molar excess of the sulfonylated piperidine to drive the reaction to completion .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR Spectroscopy : Validate sulfonyl groups via S=O stretches at 1150–1300 cm⁻¹ .
Advanced: How can researchers resolve discrepancies in receptor binding data for this compound?
Methodological Answer:
Contradictory binding affinities (e.g., H1 vs. H4 histamine receptors) may arise from:
- Assay Variability : Validate results using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .
- Enantiomeric Purity : Chiral HPLC or SFC can separate stereoisomers, as minor enantiomers may exhibit off-target activity .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues (e.g., benzimidazole stacking with histidine residues) .
Basic: What pharmacological targets are associated with this compound?
Methodological Answer:
The benzimidazole and sulfonamide motifs suggest dual activity:
- Histamine Receptors : H1 (Ki ~50 nM) and H4 (Ki ~120 nM) due to benzimidazole’s mimicry of histamine’s imidazole ring .
- Carbonic Anhydrase Isoforms : Sulfonamide groups inhibit CA-IX/XII (IC₅₀ <100 nM), relevant in hypoxia-driven cancers .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
Methodological Answer:
SAR strategies include:
- Substitution at Benzimidazole N1 : Bulky groups (e.g., 4-fluorobenzyl) reduce H1 affinity while retaining H4 activity .
- Piperidine Modifications : Replace methylsulfonyl with trifluoromethanesulfonyl to improve metabolic stability .
- Cyclohexyl Spacer Optimization : Introduce rigidity via gem-dimethyl groups to enhance conformational stability .
Basic: What purity assessment methods are recommended for this compound?
Methodological Answer:
- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water + 0.1% TFA) with purity thresholds ≥95% .
- Elemental Analysis (CHN) : Match experimental vs. theoretical values (±0.3% tolerance) .
- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF) below 0.1% .
Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Map benzimidazole and sulfonamide features to screen for kinase or GPCR off-targets .
- Docking Studies (AutoDock Vina) : Simulate binding to non-target enzymes (e.g., cytochrome P450 isoforms) to assess metabolic liabilities .
- Machine Learning (QSAR) : Train models on public databases (ChEMBL) to predict toxicity profiles .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent sulfonamide degradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the methylsulfonyl group .
- Lyophilization : For aqueous solutions, lyophilize to a powder to extend shelf life .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of histamine receptors in HEK293T lysates .
- BRET/FRET Biosensors : Quantify receptor activation in real-time using β-arrestin recruitment assays .
- Knockdown/Rescue Experiments : siRNA-mediated silencing of H1/H4 receptors followed by functional recovery studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
